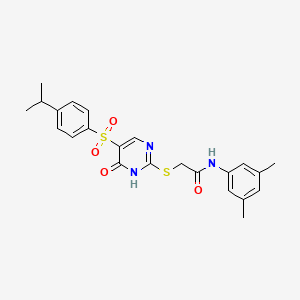![molecular formula C12H12Cl2N2OS B2511713 N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide CAS No. 1385431-43-5](/img/structure/B2511713.png)
N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide
The compound N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as opioid kappa agonist properties , antibacterial and anti-enzymatic potential , antiviral activities , and COX-2 inhibition . These studies suggest that the compound may also possess interesting biological properties that could be explored in future research.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . Similarly, the synthesis of opioid kappa agonists involves the use of chiral amino acids to introduce various substituents . These methods could potentially be adapted for the synthesis of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques and quantum chemical calculations . For example, vibrational spectroscopic signatures are used to identify the presence of specific functional groups and to understand the effect of rehybridization and hyperconjugation on the molecule . The molecular docking studies provide insights into the potential biological interactions of these compounds . These techniques could be employed to analyze the molecular structure of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the solvent environment and the presence of substituents on the aromatic ring . The electronic properties such as HOMO-LUMO gap and Fukui function can provide information about the reactivity of these compounds . Additionally, the conformational preferences of these molecules can affect their reactivity and interactions with biological targets . Understanding these aspects can help predict the chemical reactions that N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their vibrational spectra, dipole moments, and conformational stability, are crucial for understanding their behavior in different environments . The polarity and solubility of these compounds can affect their biological availability and interactions . The ADMET properties, which include absorption, distribution, metabolism, excretion, and toxicity, are also important for evaluating the drug-likeness of these compounds . These properties would be relevant for N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide as well.
科学的研究の応用
Electronic and Biological Interactions of Similar Compounds
- A study investigated the structural parameter, electron behavior, wave function, and biological properties of a related compound using various computational methods. This research highlighted the compound's interactions in polar liquids and potential for fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).
Anticancer Drug Synthesis and Analysis
- Another research focused on the synthesis, structure, and molecular docking analysis of an anticancer drug related to N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide. This study confirmed the anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Heterocyclic Synthesis for Biological Applications
- Research into arylmethylenecyanothioacetamide, which shares a functional group with the compound , demonstrates its use in synthesizing pyridines and thieno[2,3-b]pyridine derivatives, indicating potential for pharmaceutical development and biological research applications (Elgemeie et al., 1988).
Metabolism and Environmental Impact
- A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential environmental and health impacts of related compounds, which may offer insight into safety and regulatory considerations for similar chemicals (Coleman et al., 2000).
Biodegradation Mechanisms
- An examination of the N-Deethoxymethylation of acetochlor by Rhodococcus sp. reveals the enzymatic degradation mechanisms of chloroacetamide herbicides, offering perspectives on bioremediation strategies for environmental management of related compounds (Wang et al., 2015).
特性
IUPAC Name |
N-(cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-8(18-7-12(17)16-5-4-15)9-2-3-10(13)11(14)6-9/h2-3,6,8H,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAZFBUYPHBADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)SCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

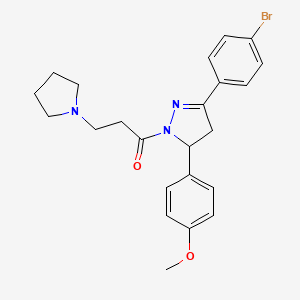
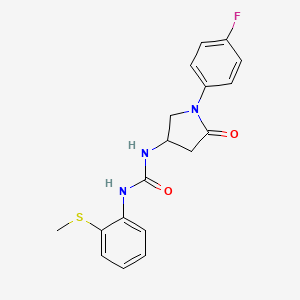
![4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate](/img/structure/B2511632.png)
![5-chloro-N-[4-(dimethylamino)-2-methylphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2511634.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2511635.png)

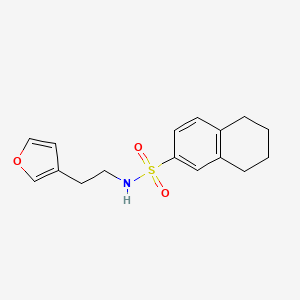
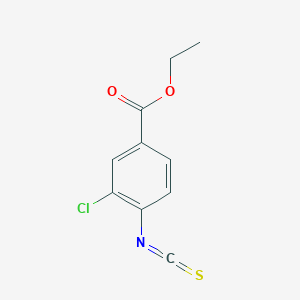
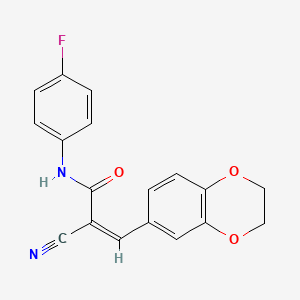
![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)
![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2511648.png)
![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)
